Cas no 866632-64-6 (1-Bromo-4,5-difluoro-2-(trifluoromethoxy)benzene)
1-Bromo-4,5-difluoro-2-(trifluoromethoxy)benzene is a fluorinated aromatic compound featuring bromine, fluorine, and trifluoromethoxy substituents on a benzene ring. Its unique structure makes it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications where selective fluorination is required. The presence of multiple electron-withdrawing groups enhances reactivity in nucleophilic substitution and cross-coupling reactions, enabling precise functionalization. The compound’s stability and compatibility with harsh reaction conditions further contribute to its utility in advanced chemical transformations. Its high purity and well-defined properties ensure consistent performance in research and industrial processes, making it a reliable choice for specialized synthetic pathways.
866632-64-6 structure
Product Name:1-Bromo-4,5-difluoro-2-(trifluoromethoxy)benzene
CAS No:866632-64-6
MF:C7H2BrF5O
MW:276.98619890213
CID:1853629
PubChem ID:59842431
Update Time:2025-10-14
1-Bromo-4,5-difluoro-2-(trifluoromethoxy)benzene Chemical and Physical Properties
Names and Identifiers
-
- Benzene, 1-bromo-4,5-difluoro-2-(trifluoromethoxy)-
- BBL102738
- 1-Bromo-4,5-difluoro-2-trifluoromethoxy-benzene
- STL556544
- 866632-64-6
- SCHEMBL3287973
- MS-20493
- 1-Bromo-4,5-difluoro-2-(trifluoromethoxy)benzene
- CS-0314501
- AKOS016016580
- MFCD22580797
-
- Inchi: 1S/C7H2BrF5O/c8-3-1-4(9)5(10)2-6(3)14-7(11,12)13/h1-2H
- InChI Key: FZIYAGQTBRSAEC-UHFFFAOYSA-N
- SMILES: BrC1C=C(C(=CC=1OC(F)(F)F)F)F
Computed Properties
- Exact Mass: 275.92092g/mol
- Monoisotopic Mass: 275.92092g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 197
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 9.2Ų
1-Bromo-4,5-difluoro-2-(trifluoromethoxy)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013023858-250mg |
1-Bromo-4,5-difluoro-2-(trifluoromethoxy)benzene |
866632-64-6 | 97% | 250mg |
$494.40 | 2023-08-31 | |
| Alichem | A013023858-500mg |
1-Bromo-4,5-difluoro-2-(trifluoromethoxy)benzene |
866632-64-6 | 97% | 500mg |
$855.75 | 2023-08-31 | |
| Alichem | A013023858-1g |
1-Bromo-4,5-difluoro-2-(trifluoromethoxy)benzene |
866632-64-6 | 97% | 1g |
$1504.90 | 2023-08-31 | |
| TRC | B626435-10mg |
1-Bromo-4,5-difluoro-2-(trifluoromethoxy)benzene |
866632-64-6 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B626435-50mg |
1-Bromo-4,5-difluoro-2-(trifluoromethoxy)benzene |
866632-64-6 | 50mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B626435-100mg |
1-Bromo-4,5-difluoro-2-(trifluoromethoxy)benzene |
866632-64-6 | 100mg |
$ 135.00 | 2022-06-07 | ||
| Apollo Scientific | PC520767-500mg |
1-Bromo-4,5-difluoro-2-(trifluoromethoxy)benzene |
866632-64-6 | 95% | 500mg |
£168.00 | 2023-09-02 | |
| Apollo Scientific | PC520767-1g |
1-Bromo-4,5-difluoro-2-(trifluoromethoxy)benzene |
866632-64-6 | 95% | 1g |
£280.00 | 2023-09-02 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 087411-250mg |
1-Bromo-4,5-difluoro-2-(trifluoromethoxy)benzene |
866632-64-6 | 95% | 250mg |
3168.0CNY | 2021-07-13 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 087411-250mg |
1-Bromo-4,5-difluoro-2-(trifluoromethoxy)benzene |
866632-64-6 | 95% | 250mg |
3168CNY | 2021-05-07 |
1-Bromo-4,5-difluoro-2-(trifluoromethoxy)benzene Related Literature
-
Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
-
Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
-
M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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